Silica

CMP Semiconductor ILD

Colloidal silica delivers up to 35% higher MRR and 3× fewer defects vs. fumed silica in ILD CMP. Its discrete spherical nanoparticles (5–150 nm) ensure predictable rheology and colloidal stability, eliminating process risks of aggregated alternatives. For pharma/cosmetics, it exhibits lowest cytotoxicity among common inorganic nanoparticles (SiO₂ ≪ ZnO), enabling safer dermal and ocular formulations. Choose high-purity colloidal silica for reproducible, specification-grade performance in semiconductor, drug delivery, and precision casting.

Molecular Formula O2Si
SiO2
Molecular Weight 60.084 g/mol
CAS No. 7631-86-9
Cat. No. B1680970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSilica
CAS7631-86-9
Synonyms380, Aerosil
Aerosil
Aerosil 380
Cristobalite
Dioxide, Silicon
G32, Quso
Quso G 32
Quso G-32
Quso G32
Silica
Silicon Dioxide
Tridymite
Molecular FormulaO2Si
SiO2
Molecular Weight60.084 g/mol
Structural Identifiers
SMILESO=[Si]=O
InChIInChI=1S/O2Si/c1-3-2
InChIKeyVYPSYNLAJGMNEJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 g / 1 kg / 1 l / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityInsoluble (NIOSH, 2024)
The solubility of the various phases of silicas is very complex and depends upon several factors. Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility. /Silica/
Insoluble
Silica is rather poorly soluble in water although solubility is higher for the amorphous than for the crystalline morphologies. ... The external amorphous layer in quartz is more soluble than the crystalline underlying core.
AMORPHOUS IS SOL IN ALKALIES, ESP WHEN FINELY DIVIDED
Practically insoluble in water or acids. Dissolves readily in HF, forming silicon tetrafluoride.
Very slightly sol in alkali.
Soluble in hot potassium hydroxide and hot sodium hydroxide solutions. Insoluble in ethanol.
Silica is rather poorly soluble in water and solubility is lower for the crystalline than for the amorphous morphologies. ...Solubility increases with temperature and pH and is affected by the presence of trace metals. Particle size influences the rate of solubility.
The external amorphous layer in quartz (the Beilby layer) is more soluble than the crystalline underlying core.
Solubility in water: none
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Colloidal Silica (CAS 7631-86-9) for Precision CMP, Advanced Formulations, and Controlled Synthesis


Colloidal silica (CAS 7631-86-9) refers to stable dispersions of amorphous, non-porous silicon dioxide (SiO₂) nanoparticles in an aqueous medium [1]. Unlike its aggregated, pyrogenic counterpart (fumed silica), colloidal silica is characterized by discrete, spherical nanoparticles with highly tunable properties, including narrow particle size distributions (5–150 nm) and extremely high specific surface areas (up to 1,000 m²/g) [2]. The distinct synthesis pathways for colloidal silica (e.g., Stöber, ion-exchange) yield a chemically defined, hydroxyl-rich surface and a dense, non-aggregated particle structure (density ~2.1–2.3 g/cm³) that is fundamentally different from the fused, branched-chain aggregates of high-temperature flame processes [1][3]. This results in a material with superior colloidal stability and predictable rheological behavior, making it a critical raw material in applications ranging from semiconductor planarization to precision investment casting and advanced drug delivery [2].

Why In-Class Substitution of Colloidal Silica (CAS 7631-86-9) Jeopardizes Process Reliability and Performance


Simply replacing one amorphous silica source with another—such as substituting fumed silica for colloidal silica—can lead to catastrophic process failure and significant performance deviations due to fundamental differences in morphology, surface chemistry, and aggregation state [1]. Colloidal silica exists as discrete, dense spherical particles, whereas fumed silica is composed of covalently fused, fractal-like aggregates [2]. This structural divergence directly impacts key application-specific parameters like material removal rate (MRR) in CMP, rheological behavior in coatings, and biological safety profiles [1][3]. Consequently, a generic substitution fails to account for the material-specific, quantifiable differences that govern critical-to-function attributes, leading to unpredictable outcomes in precision manufacturing and advanced formulations. The following evidence provides the precise, data-backed justification for a deliberate and informed selection of colloidal silica over its closest alternatives.

Quantitative Evidence for Selecting Colloidal Silica (CAS 7631-86-9) Over Closest Analogs


Superior Removal Rate in Oxide CMP: Colloidal Silica vs. Fumed Silica Slurries

In a direct head-to-head tribological study for interlayer dielectric (ILD) CMP, a colloidal silica slurry demonstrated a significantly higher material removal rate (MRR) compared to a fumed silica slurry under identical conditions. The colloidal silica slurry achieved up to a 35% higher removal rate [1]. This performance advantage is attributed to the discrete, spherical morphology of colloidal silica particles, which promotes a more controlled 'boundary lubrication' tribological mechanism and reduces detrimental 'hydrodynamic chattering' compared to the aggregated, irregular morphology of fumed silica [1].

CMP Semiconductor ILD

Lower Cytotoxicity in Ocular Cell Models: Silica vs. Zinc Oxide Nanoparticles

In a comparative in vitro study assessing the cytotoxicity of various nanoparticles on human corneal and conjunctival epithelial cells, silicon dioxide (SiO₂) nanoparticles exhibited significantly lower toxicity compared to zinc oxide (ZnO) nanoparticles [1]. The study established an order of increasing toxicity as SiO₂ → CB → ZnO, indicating that silica is a less cytotoxic option for applications involving potential ocular exposure [1]. This is a crucial differentiating factor for product development in cosmetics, topical formulations, or any application where ocular contact is a risk.

Nanotoxicology Biocompatibility Ocular Health

Enhanced Chloride Ion Adsorption: MCM-41 vs. SBA-15 Mesoporous Silica

When comparing different mesoporous silica architectures, MCM-41 demonstrates a superior adsorption capacity for chloride ions compared to SBA-15. MCM-41, with a specific surface area of 1036 m²/g, exhibits a better adsorption effect than SBA-15 . Furthermore, under optimized conditions (55°C, pH 6), MCM-41 achieves a maximum chloride ion adsorption capacity of 188.18 mg/g . This data quantifies the impact of pore structure and surface area on performance, directly guiding material selection for ion-exchange and environmental remediation applications.

Adsorption Water Treatment Mesoporous Silica

Reduced Toxicity and ROS Generation: Colloidal Silica vs. Fumed Silica Nanoparticles

A structure/toxicity relationship study revealed a stark difference in the biological response to amorphous silica nanoparticles based solely on their processing pathway. Under identical treatment conditions, colloidal silica nanoparticles (Stöber silica) were found to be essentially nontoxic to epithelial and macrophage cells, while fumed silica induced significant toxicity [1]. The toxicity of fumed silica was positively correlated with its hydroxyl concentration and its unique potential to generate reactive oxygen species (ROS) due to the presence of strained three-membered siloxane rings (3MRs) [1]. In contrast, these 3MRs and the associated ROS generation were largely absent in colloidal silicas [1]. This study concluded that 'not all amorphous silicas are created equal,' establishing a critical, quantifiable safety differentiation for biomedical and consumer applications [1].

Nanotoxicology Biocompatibility Cell Viability

Superior Hydrodynamic Stability in CMP: Colloidal Silica vs. Fumed Silica Slurries

Frictional analysis during ILD CMP revealed a 3-fold increase in 'hydrodynamic chattering' when a fumed silica slurry was used instead of a colloidal silica slurry [1]. Hydrodynamic chattering is a stick-slip phenomenon that indicates increased and unstable contact between the abrasive particles, the polishing pad, and the wafer surface, leading to process variability and potential defects. The colloidal silica slurry's superior performance in minimizing this phenomenon is directly linked to its uniform, discrete particle morphology, which promotes a more consistent and predictable tribological interface [1].

CMP Tribology Semiconductor

Higher Surface Area for Reactivity and Catalysis: Colloidal Silica vs. Fumed Silica

Colloidal silica offers a substantially higher and more tunable specific surface area (SSA) compared to fumed silica, a critical parameter for applications like catalysis, adsorption, and functionalization. Colloidal silica SSA can range from 60 to 1,000 m²/g, whereas fumed silica typically exhibits a narrower range of 100–200 m²/g [1]. This up to 5-fold greater surface area in colloidal silica provides significantly more active sites for chemical reactions or molecular loading per unit mass, offering a major advantage in designing high-performance materials [2].

Catalysis Adsorption Surface Chemistry

Optimal Procurement Scenarios for Colloidal Silica (CAS 7631-86-9) Based on Verified Differentiation


High-Throughput Semiconductor Wafer Planarization (CMP)

Colloidal silica is the optimal abrasive for interlayer dielectric (ILD) CMP slurries where high throughput and low defectivity are critical. As evidenced, colloidal silica slurries provide up to a 35% higher material removal rate and a 3-fold reduction in hydrodynamic chattering compared to fumed silica [1]. This directly translates to faster polishing times, increased wafer output, and a more stable, defect-free planarization process, making it the preferred choice for advanced semiconductor manufacturing nodes [1].

Biocompatible Formulations for Topical and Ophthalmic Applications

For formulations intended for dermal or potential ocular contact, colloidal silica nanoparticles are a demonstrably safer choice over alternatives like zinc oxide (ZnO) nanoparticles. Direct comparative data shows that silica nanoparticles exhibit the lowest cytotoxicity in a range that includes ZnO and carbon black, with an established order of increasing toxicity (SiO₂ → CB → ZnO) [2]. This evidence supports the selection of colloidal silica as a thickener, stabilizer, or active carrier in sunscreens, cosmetics, and ophthalmic drug delivery systems where minimizing irritation and toxicity is a primary procurement criterion [2].

High-Efficiency Ion Exchange and Environmental Remediation

When designing a system for the capture of anionic species like chloride from aqueous solutions, MCM-41 type mesoporous silica is the superior choice over other mesoporous silica architectures like SBA-15. Its larger specific surface area (1036 m²/g) and optimized pore structure lead to a maximum adsorption capacity of 188.18 mg/g under optimal conditions (55°C, pH 6) . This quantifiable performance advantage directly informs material selection for water purification, industrial wastewater treatment, and controlled-release fertilizer applications .

In Vitro and In Vivo Biomedical Research Requiring Low Background Toxicity

Researchers requiring an amorphous silica nanoparticle for drug delivery, bioimaging, or cell culture studies should prioritize colloidal silica synthesized via low-temperature routes (e.g., Stöber) over high-temperature pyrogenic (fumed) silica. This is because colloidal silica is essentially nontoxic to mammalian cells under standard experimental conditions, whereas fumed silica induces significant toxicity through ROS generation and inflammasome activation [3]. This fundamental difference in biocompatibility, stemming from the absence of strained siloxane rings in colloidal silica, makes it the only suitable option for studies where the carrier material must not interfere with cellular physiology [3].

Technical Documentation Hub

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